(1S,2S)-2-[[7-chloro-4-methoxy-6-[[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]methoxy]-1,3-benzothiazol-2-yl]amino]cyclohexan-1-ol
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Overview
Description
(1S,2S)-2-[[7-chloro-4-methoxy-6-[[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]methoxy]-1,3-benzothiazol-2-yl]amino]cyclohexan-1-ol is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzothiazole ring, a pyrimidine moiety, and a cyclohexanol group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-[[7-chloro-4-methoxy-6-[[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]methoxy]-1,3-benzothiazol-2-yl]amino]cyclohexan-1-ol involves multiple steps, including the formation of the benzothiazole ring, the attachment of the pyrimidine moiety, and the incorporation of the cyclohexanol group. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate each step. For example, the formation of the benzothiazole ring may require the use of sulfur and aniline derivatives under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability .
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-[[7-chloro-4-methoxy-6-[[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]methoxy]-1,3-benzothiazol-2-yl]amino]cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
(1S,2S)-2-[[7-chloro-4-methoxy-6-[[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]methoxy]-1,3-benzothiazol-2-yl]amino]cyclohexan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of (1S,2S)-2-[[7-chloro-4-methoxy-6-[[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]methoxy]-1,3-benzothiazol-2-yl]amino]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis .
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-2-[[7-chloro-4-methoxy-6-[[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]methoxy]-1,3-benzothiazol-2-yl]amino]cyclohexan-1-ol: This compound is unique due to its specific combination of functional groups and structural features.
Other Benzothiazole Derivatives: Compounds with similar benzothiazole rings but different substituents.
Pyrimidine Derivatives: Compounds with pyrimidine moieties but different attached groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of a benzothiazole ring, a pyrimidine moiety, and a cyclohexanol group, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C23H26ClN7O3S |
---|---|
Molecular Weight |
516.0 g/mol |
IUPAC Name |
(1S,2S)-2-[[7-chloro-4-methoxy-6-[[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]methoxy]-1,3-benzothiazol-2-yl]amino]cyclohexan-1-ol |
InChI |
InChI=1S/C23H26ClN7O3S/c1-31-11-14(10-26-31)28-22-25-8-7-13(27-22)12-34-17-9-18(33-2)20-21(19(17)24)35-23(30-20)29-15-5-3-4-6-16(15)32/h7-11,15-16,32H,3-6,12H2,1-2H3,(H,29,30)(H,25,27,28)/t15-,16-/m0/s1 |
InChI Key |
JYFJGEOXSQLPMB-HOTGVXAUSA-N |
Isomeric SMILES |
CN1C=C(C=N1)NC2=NC=CC(=N2)COC3=C(C4=C(C(=C3)OC)N=C(S4)N[C@H]5CCCC[C@@H]5O)Cl |
Canonical SMILES |
CN1C=C(C=N1)NC2=NC=CC(=N2)COC3=C(C4=C(C(=C3)OC)N=C(S4)NC5CCCCC5O)Cl |
Origin of Product |
United States |
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